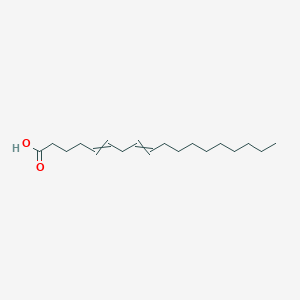

Octadeca-5,8-dienoic acid

Vue d'ensemble

Description

Octadeca-5,8-dienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H32O2 . It is characterized by the presence of two double bonds located at the 5th and 8th carbon positions in its carbon chain. This compound belongs to the class of long-chain fatty acids and is known for its significant role in various biological and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Octadeca-5,8-dienoic acid can be synthesized through the partial hydrogenation of linoleic acid. The process involves the selective reduction of specific double bonds under controlled conditions using catalysts such as palladium on carbon.

Biological Synthesis: This compound can also be produced through the enzymatic desaturation of stearic acid by desaturase enzymes in certain microorganisms and plants.

Industrial Production Methods:

Extraction from Natural Sources: this compound can be extracted from plant oils, such as grape seed oil and sunflower oil, where it is present in significant amounts.

Chemical Modification: Industrial production often involves the chemical modification of other fatty acids to introduce the desired double bonds at specific positions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Octadeca-5,8-dienoic acid undergoes oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to octadecanoic acid through catalytic hydrogenation using catalysts such as nickel or palladium.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.

Reduction: Catalysts like nickel, palladium, and platinum are used in hydrogenation reactions.

Substitution: Halogenation agents like bromine and chlorine are used for substitution reactions.

Major Products Formed:

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Reduction Products: Octadecanoic acid.

Substitution Products: Halogenated derivatives and hydroxylated fatty acids.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Complex Molecules

- Octadeca-5,8-dienoic acid serves as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical modifications that can lead to the formation of novel compounds.

2. Reaction Mechanisms

- This compound is utilized as a model for studying oxidation and reduction mechanisms in fatty acids. Understanding these mechanisms can provide insights into broader biochemical processes.

Biological Applications

1. Cell Membrane Studies

- Due to its role in forming phospholipids, this compound is crucial in research on cell membrane structure and function. It contributes to membrane fluidity and integrity, which are vital for cellular processes.

2. Metabolic Pathways

- The compound is involved in lipid metabolism pathways. Studies have shown that it influences the metabolism of amino acids and biogenic amines through its interaction with metabolic enzymes like aminooxidase.

Medical Applications

1. Nutritional Research

- This compound has been investigated for its potential health benefits, particularly in reducing inflammation and improving cardiovascular health. Research indicates that it may play a role in modulating inflammatory responses .

2. Drug Development

- The compound is explored as a therapeutic agent targeting lipid-related disorders. Its metabolites have shown promise in influencing neutrophil activity and may be relevant in treating inflammatory skin diseases .

Data Tables

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces production of pro-inflammatory mediators |

| Cell signaling | Modulates pathways involved in cellular metabolism |

| Lipid metabolism | Influences the metabolism of essential fatty acids |

Case Studies

Case Study 1: Acne Research

A study assessed the levels of this compound in individuals with varying severity of acne. Results indicated that while levels of linoleic acid decreased significantly in acne patients, this compound levels did not show significant variation across groups, suggesting different regulatory mechanisms for these fatty acids .

Case Study 2: Neutrophil Activity

Research demonstrated that human neutrophils metabolize this compound into biologically active products that influence inflammatory responses. The metabolites produced have been shown to stimulate calcium mobilization and actin polymerization, indicating their potential role in inflammatory skin conditions .

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: Octadeca-5,8-dienoic acid can inhibit certain enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases.

Signal Transduction: It modulates signal transduction pathways related to inflammation and cell proliferation by interacting with specific receptors on cell membranes.

Comparaison Avec Des Composés Similaires

Octadeca-9,12-dienoic acid (Linoleic acid): Similar in structure but with double bonds at the 9th and 12th positions.

Octadeca-9,12,15-trienoic acid (Linolenic acid): Contains three double bonds at the 9th, 12th, and 15th positions.

Octadeca-6,9-dienoic acid: Double bonds at the 6th and 9th positions.

Uniqueness:

Position of Double Bonds: The unique positioning of double bonds at the 5th and 8th positions in octadeca-5,8-dienoic acid distinguishes it from other similar fatty acids.

Biological Activity: Its specific double bond configuration imparts distinct biological activities and metabolic pathways compared to other polyunsaturated fatty acids.

Activité Biologique

Overview

Octadeca-5,8-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, is a polyunsaturated fatty acid characterized by its molecular formula . It features two double bonds located at the 5th and 8th carbon positions. This compound is derived from linoleic acid and is found in various plant oils, including grape seed oil and sunflower oil. Its unique structure contributes to distinct biological activities and metabolic pathways compared to other fatty acids.

Target Enzymes and Pathways

This compound interacts with specific enzymes, notably the putative aminooxidase in Propionibacterium acnes. This interaction suggests that it may influence metabolic processes related to amino acids and biogenic amines, potentially affecting cellular metabolism and signaling pathways.

As a fatty acid, this compound can be converted into acyl phosphate, a precursor to acyl-CoA. This conversion is essential for various lipid metabolic pathways and cellular functions. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of hydroperoxides and other oxidation products.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been studied for its potential role in reducing inflammation, particularly in skin-related conditions such as acne. Its interaction with Propionibacterium acnes may modulate inflammatory responses in the skin.

Cardiovascular Health

This compound may contribute to cardiovascular health through its role in lipid metabolism. Fatty acids are known to influence cholesterol levels and overall heart health. Preliminary studies suggest that this compound could have beneficial effects on lipid profiles .

Case Study: Acne Treatment

A study investigated the effects of this compound on Propionibacterium acnes in vitro. The results showed that the compound could inhibit the growth of this bacterium while modulating inflammatory markers associated with acne lesions. This suggests a potential therapeutic application in acne treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar fatty acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Linoleic Acid | C18H32O2 | Double bonds at positions 9 and 12 |

| Alpha-Linolenic Acid | C18H30O2 | Contains three double bonds at positions 9, 12, 15 |

| Oleic Acid | C18H34O2 | Single double bond at position 9 |

| Arachidonic Acid | C20H32O2 | Four double bonds at various positions |

The unique positioning of double bonds in this compound distinguishes it from other fatty acids and may lead to different biological activities and applications.

Propriétés

IUPAC Name |

octadeca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQPKQIHIFHHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions a significant decrease in octadeca-9,12-dienoic acid (linoleic acid) in the skin surface lipids of individuals with acne. Does octadeca-5,8-dienoic acid show a similar trend?

A1: The study by [] specifically investigated the levels of both this compound and octadeca-9,12-dienoic acid (linoleic acid) in individuals with varying severity of acne. Interestingly, while linoleic acid levels were significantly lower in acne patients, the levels of this compound did not show a statistically significant difference between the groups []. This suggests that these two fatty acids may be regulated differently in the context of acne.

Q2: What is the significance of studying these fatty acids in relation to acne?

A2: Skin surface lipids, including free fatty acids, play a crucial role in maintaining skin barrier function and influencing the skin microbiome. Alterations in the composition of these lipids have been linked to various skin conditions, including acne vulgaris. While the exact mechanisms are still under investigation, imbalances in specific fatty acids like linoleic acid are thought to contribute to inflammation, hyperkeratinization (abnormal shedding of skin cells), and altered sebum production, all of which are hallmarks of acne []. Therefore, understanding the roles of different fatty acids, including this compound, in the skin lipid profile could provide valuable insights into the development and progression of acne.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.